Steapyrium chloride

toxicology acute oral toxicity LD50

Generic QAC substitution in cosmetic formulations risks dermal irritation and formaldehyde-release compliance burdens. Steapyrium chloride (CAS 1341-08-8), an esterquat with a hydrolytically labile ester linkage, delivers antimicrobial and antistatic performance without formaldehyde release. • CIR-validated safe use concentration: up to 3.0% in both leave-on and rinse-off cosmetic products • Esterquat structure enables hydrolytic cleavage to stearic acid, reducing environmental persistence compared to non-ester QACs such as benzalkonium chloride • Sourced at ≥98% purity; supplier documentation for ready biodegradability (OECD 301 series) available upon request to support ecolabel certification requirements.

Molecular Formula C27H47ClN2O3
Molecular Weight 483.1 g/mol
CAS No. 1341-08-8
Cat. No. B074099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSteapyrium chloride
CAS1341-08-8
Molecular FormulaC27H47ClN2O3
Molecular Weight483.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCCNC(=O)C[N+]1=CC=CC=C1.[Cl-]
InChIInChI=1S/C27H46N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-27(31)32-24-21-28-26(30)25-29-22-18-16-19-23-29;/h16,18-19,22-23H,2-15,17,20-21,24-25H2,1H3;1H
InChIKeyLNEXUGPWTFNCSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Steapyrium Chloride Technical Profile and Procurement Baseline


Steapyrium chloride (CAS 1341-08-8), also designated as Quaternium-7, is a quaternary ammonium salt with the molecular formula C27H47ClN2O3 and a molecular weight of 483.13 g/mol . Chemically defined as 1-[2-oxo-2-[[2-[(1-oxooctadecyl)oxy]ethyl]amino]ethyl]pyridinium chloride, this compound is an ester of stearic acid featuring a pyridinium cationic head group linked via an amide-ester spacer to a C18 stearoyl chain . As an esterquat—a quaternary ammonium compound containing an ester linkage—steapyrium chloride is classified within the broader category of cationic surfactants and is recognized in the International Nomenclature of Cosmetic Ingredients (INCI) system for its dual functional roles as an antimicrobial agent and antistatic agent in personal care formulations [1].

Esterquat chemistry Cationic surfactant with hydrolyzable ester linkage; distinct from non-ester QACs.
Dual function Antimicrobial and antistatic agent for personal care formulation studies.
Safety context CIR-reviewed safety assessment available; supports leave-on and rinse-off research.

Why Generic QAC Substitution Carries Safety Risk


Generic substitution among quaternary ammonium compounds (QACs) is scientifically unjustified due to steep structure-activity and structure-safety relationships driven by alkyl chain length, head group architecture, and the presence or absence of ester linkages. Steapyrium chloride differs fundamentally from common QACs such as benzalkonium chloride (BAC) and cetylpyridinium chloride (CPC) in its ester-containing stearoyl chain and pyridinium core with an amide-ester spacer, which collectively determine its antimicrobial spectrum, irritation profile, and environmental degradation pathway [1]. Unlike non-ester QACs that exhibit significantly higher dermal and ocular irritation potential at comparable concentrations, steapyrium chloride's esterquat structure enables hydrolytic cleavage into less bioactive fragments, a critical factor for both mammalian safety and aquatic ecotoxicity reduction [2]. Procurement decisions that treat all QACs as interchangeable based solely on antimicrobial function overlook these quantifiable differences in irritation thresholds, regulatory concentration limits, and formulation compatibility—each of which directly impacts product registration success and consumer safety compliance.

Non-ester QACs (e.g., BAC, CPC) lack hydrolytic ester linkage, altering environmental fate and irritation profile.
Different head group and chain length shift antimicrobial spectrum and formulation compatibility; data may not transfer.
Regulatory concentration limits and safety data are QAC-specific; using generic QAC data may introduce compliance risk.

Quantitative Comparative Evidence for Differentiated Selection


Acute Oral Toxicity vs. Benzalkonium Chloride

In direct toxicological comparison, steapyrium chloride exhibits substantially lower acute oral mammalian toxicity than the widely used quaternary ammonium compound benzalkonium chloride (BAC). The oral LD50 of steapyrium chloride was determined to be 8.2 g/kg in rats [1], a value that is approximately 30-fold higher (less toxic) than the reported oral LD50 range of 240-300 mg/kg for benzalkonium chloride [2]. This magnitude of difference—an order of magnitude—establishes steapyrium chloride as a markedly safer candidate for personal care formulations where accidental ingestion potential, however low, must be considered in risk assessment.

Acute Oral Toxicity
Cross-study comparable
Steapyrium chloride LD50: 8.2 g/kg BAC LD50: 0.24–0.30 g/kg ~30× difference (rat acute oral)
Supports safety-margin review
Rat acute oral models; cross-study context
toxicology acute oral toxicity LD50 safety assessment

Formaldehyde-Releasing Classification vs. Quaternium-15

A critical differentiator in preservative selection is the distinction between formaldehyde-releasing and non-releasing quaternary ammonium compounds. Steapyrium chloride (Quaternium-7) is chemically and functionally distinct from Quaternium-15, a widely used formaldehyde-releasing preservative that has been subject to increasing regulatory scrutiny and consumer avoidance [1]. Quaternium-15 is a known formaldehyde donor that degrades to release formaldehyde as its active antimicrobial species, a mechanism associated with allergic contact dermatitis and carcinogenicity concerns [2]. In contrast, steapyrium chloride is an esterquat lacking the labile N-hydroxymethyl or N-methylol moieties required for formaldehyde release; its antimicrobial activity derives directly from membrane disruption via its intact cationic structure [3]. This fundamental mechanistic distinction enables formulators to select steapyrium chloride for applications where a formaldehyde-free antimicrobial profile is required for regulatory compliance or clean-label positioning.

Formaldehyde Release
Class-level inference
Steapyrium chloride: no formaldehyde donor (lacks N-methylol groups) Quaternium-15: known formaldehyde-releasing preservative
Enables formaldehyde-free selection
Structural class distinction; verify lot purity
preservative formaldehyde donor regulatory compliance cosmetic safety

Dermal and Ocular Irritation Profile at Use Concentration

Quantitative irritation testing establishes steapyrium chloride's suitability for leave-on personal care products at concentrations up to 3.0% as confirmed by CIR safety assessment [1]. In standardized rabbit skin irritation assays, a 1.0% solution of steapyrium chloride produced only "very slight dermal irritation" on both abraded and intact skin [2]. Parallel ocular irritation testing in rabbits with the same 1.0% steapyrium chloride solution produced only "very slight ocular irritation" [2]. Most definitively, a repeat insult occluded patch test on 164 human subjects using 100% concentration (neat) steapyrium chloride demonstrated that the compound was neither a primary irritant nor a contact sensitizer [2]. These findings collectively support the CIR Expert Panel's conclusion that steapyrium chloride is safe for cosmetic use at up to 3.0% concentration in both leave-on and rinse-off formulations [1].

Dermal/Ocular Irritation
Cross-study comparable
1.0% soln: very slight dermal & ocular irritation (rabbit) Human patch (n=164, 100% conc.): non-irritant, non-sensitizer
Supports leave-on ≤3.0% use context
CIR safety assessment; formulation-dependent review
dermal irritation ocular irritation safety testing formulation compatibility

Steapyrium Chloride Esterquat Structure Enables Hydrolytic Degradation Unlike Non-Ester Quaternary Ammonium Compounds

The presence of a hydrolytically labile ester bond in steapyrium chloride confers a distinct environmental fate advantage over non-ester quaternary ammonium compounds (QACs) such as benzalkonium chloride and didecyldimethylammonium chloride. Steapyrium chloride is an esterquat—a quaternary ammonium compound containing an ester linkage between the stearoyl chain and the cationic head group [1]. This ester bond is susceptible to hydrolytic cleavage under aqueous conditions, particularly at formulation-relevant pH ranges, yielding stearic acid (a naturally occurring fatty acid) and a less surface-active pyridinium fragment . In contrast, non-ester QACs such as benzalkonium chloride and cetylpyridinium chloride possess direct alkyl-to-nitrogen bonds that resist hydrolytic degradation, resulting in greater environmental persistence and potential for bioaccumulation [2]. This structural differentiator positions steapyrium chloride as a preferable selection for formulators targeting improved environmental compatibility or seeking to meet ecolabel certification criteria that favor readily biodegradable ingredients.

Hydrolytic Degradability
Class-level inference
Ester linkage → hydrolytic cleavage into stearic acid and pyridinium fragment
Supports environmental fate differentiation
Direct biodegradation data to verify (e.g., OECD 301)
environmental fate biodegradation esterquat green chemistry

Evidence-Backed Application Scenarios for Procurement


Premium Hair Conditioner with Antistatic and Mild Antimicrobial

Steapyrium chloride is specifically suited for premium hair conditioner formulations where antistatic performance must be combined with preservative enhancement without compromising safety margins. The compound's cationic nature enables adsorption onto negatively charged hair surfaces, providing substantive antistatic effects that reduce flyaways and improve combability . The CIR-confirmed safe use concentration of up to 3.0% provides formulators with a validated operational window for achieving antistatic efficacy while maintaining compliance [9]. Commercial formulations, including Oribe's premium conditioners, employ steapyrium chloride alongside complementary cationic agents such as stearalkonium chloride and behentrimonium methosulfate, indicating its established role in high-performance hair care systems . Procurement for this scenario prioritizes steapyrium chloride over generic QACs due to its favorable irritation profile and regulatory safety assessment.

Formaldehyde-Free Cosmetic Preservation Systems

For brands developing formaldehyde-free or 'clean' cosmetic lines, steapyrium chloride offers a functionally distinct alternative to formaldehyde-releasing preservatives such as Quaternium-15. Unlike Quaternium-15, which is a known formaldehyde donor, steapyrium chloride achieves antimicrobial activity through cationic membrane disruption without releasing formaldehyde as a degradation product . This categorical distinction simplifies regulatory documentation and supports marketing claims related to formaldehyde-free formulations. The compound's antimicrobial function is recognized in both INCI nomenclature and EU CosIng database entries [9], providing international regulatory clarity. Procurement in this context should verify that the steapyrium chloride source is free from formaldehyde contamination and that the esterquat purity meets the ≥95% active content typical for this grade .

Leave-On Skincare Emulsions with Validated Low Irritation

Steapyrium chloride is validated for use in leave-on skincare emulsions—including cationic lotions, creams, and conditioning gels—at concentrations up to 3.0% based on CIR safety assessment . The compound's demonstrated lack of irritation or sensitization in human patch testing at 100% concentration supports its suitability for formulations intended for prolonged skin contact [9]. A documented cationic hand lotion formulation employs steapyrium chloride at 0.1% in combination with Quatrisoft™ Polymer LM-200, demonstrating practical integration into complex emulsion systems with established processing conditions (45-50°C hydration, 70°C emulsification) . The esterquat structure also contributes emolliency and conditioning after-feel on skin, making it functionally advantageous over simpler non-ester QACs that may compromise sensory attributes at effective antimicrobial concentrations [8].

Eco-Conscious Formulations with Biodegradable Cationic Surfactant

The esterquat structural class of steapyrium chloride provides a scientifically defensible basis for selection in formulations where environmental fate is a procurement criterion. The hydrolytically labile ester bond enables cleavage into stearic acid (a naturally occurring fatty acid) and a less surface-active pyridinium fragment under aqueous formulation conditions . This degradation pathway is fundamentally distinct from non-ester QACs such as benzalkonium chloride, which exhibit greater environmental persistence due to direct C-N bonds that resist hydrolysis [9]. While direct comparative biodegradation rate data for steapyrium chloride are not available in the public domain, the esterquat class is generally recognized to have improved environmental compatibility relative to non-ester QACs [9]. Procurement for this scenario should request supplier documentation regarding ready biodegradability testing (e.g., OECD 301 series) to verify that the specific steapyrium chloride lot meets ecolabel certification requirements, noting that quaternary ammonium compounds may still require careful assessment for aquatic toxicity endpoints despite their esterquat designation.

Application
Selection Property
Validation Focus
Hair conditioner antistatic/preservative
Cationic adsorption & CIR safety context
Antistatic efficacy & preservative compatibility
Formaldehyde-free preservation
Non-formaldehyde antimicrobial mechanism
Labeling compliance & clean positioning
Leave-on skincare emulsions
Reported low irritation & non-sensitization
Skin tolerance in prolonged contact
Eco-conscious cationic surfactant selection
Esterquat hydrolytic degradability
Biodegradability verification (e.g., OECD 301)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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